molecular formula C11H12BrN3O B1383659 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine CAS No. 1416713-95-5

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Cat. No. B1383659
CAS RN: 1416713-95-5
M. Wt: 282.14 g/mol
InChI Key: FGNKYLRTNDVIHU-UHFFFAOYSA-N
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Description

“3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine” is a chemical compound with the Inchi Code 1S/C8H11BrN2O/c9-7-4-5-11 (10-7)8-3-1-2-6-12-8/h4-5,8H,1-3,6H2 . It is stored in a sealed, dry environment at 2-8°C .


Synthesis Analysis

The synthesis of similar compounds involves reactions with chlorine or bromine. For instance, tetrahydrofuran can react with thionyl chloride (SOCl2) or thionyl bromide (SOBr2) to generate the corresponding acyl chloride or acyl bromide intermediate, which then reacts with oxygen or bromine to yield 3-bromo-tetrahydro-2H-pyran .


Molecular Structure Analysis

The molecular structure of this compound can be viewed using Java or Javascript .


Chemical Reactions Analysis

This compound can be involved in various chemical reactions. For instance, it can be used in Suzuki coupling reactions for the preparation of heteroaryl scaffolds via the formation of C-C bonds .


Physical And Chemical Properties Analysis

This compound has a molecular weight of 281.15 . It appears as a yellow to brown solid . The density is approximately 1.44 g/cm3 .

Scientific Research Applications

Synthesis and Characterization

  • 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine derivatives are synthesized for potential pharmaceutical applications. For instance, a study by Abdel‐Latif, Mehdhar, and Abdel-Ghani (2019) discusses the synthesis of new polyheterocyclic ring systems derived from related compounds, showcasing their potential in forming complex molecular structures Abdel‐Latif, Mehdhar, & Abdel-Ghani, 2019.

Biomedical Applications

  • The pyrazolo[3,4-b]pyridines family, which includes 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine, has been extensively studied for biomedical applications. Donaire-Arias et al. (2022) reviewed over 300,000 derivatives of this family, indicating their significant potential in biomedical research, including as cyclin-dependent kinase inhibitors and for other therapeutic purposes Donaire-Arias et al., 2022.

Chemical Properties and Reactions

  • The complex chemical properties and reactions of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine derivatives allow for their use in various chemical syntheses. For example, Quiroga et al. (2010) explored hydrogen-bonded dimers in related compounds, shedding light on the intricate molecular interactions and structural properties of these chemicals Quiroga et al., 2010.

Potential in Corrosion Inhibition

  • Some derivatives of this chemical have been explored as potential corrosion inhibitors. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and investigated their effects on the corrosion of mild steel, indicating potential industrial applications Dandia, Gupta, Singh, & Quraishi, 2013.

Catalyst and Synthesis Applications

  • Magnetically separable graphene oxide anchored sulfonic acid, used as a catalyst for the synthesis of certain pyrazolo[3,4-b]pyridine derivatives, demonstrates the role of 3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine in advanced chemical synthesis methods. Zhang et al. (2016) utilized this approach for efficient and recyclable catalysis Zhang et al., 2016.

Mechanism of Action

Safety and Hazards

The safety information for similar compounds indicates that they can cause skin and eye irritation and may have effects on the respiratory system .

Future Directions

This compound could potentially be used in the synthesis of darolutamide derivatives as potential androgen receptor inhibitors . It could also be used in the synthesis of potential histone deacetylase (HDAC) inhibitors .

properties

IUPAC Name

3-bromo-1-(oxan-2-yl)pyrazolo[3,4-c]pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12BrN3O/c12-11-8-4-5-13-7-9(8)15(14-11)10-3-1-2-6-16-10/h4-5,7,10H,1-3,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGNKYLRTNDVIHU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCOC(C1)N2C3=C(C=CN=C3)C(=N2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12BrN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-c]pyridine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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